N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
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Overview
Description
N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide: is a synthetic organic compound characterized by the presence of a nitrofuran moiety, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the nitrofuran intermediate: The nitrofuran moiety can be synthesized through nitration of furan, followed by acylation to introduce the carbonyl group.
Coupling with piperidine: The nitrofuran intermediate is then coupled with piperidine under basic conditions to form the piperidine derivative.
Introduction of the carboxamide group: The final step involves the reaction of the piperidine derivative with p-tolyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its nitrofuran moiety.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The piperidine ring and carboxamide group can enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(5-nitrofuran-2-carbonyl)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct properties compared to its analogs.
Properties
IUPAC Name |
N-(4-methylphenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-13-5-7-14(8-6-13)20(18(23)19-11-3-2-4-12-19)17(22)15-9-10-16(26-15)21(24)25/h5-10H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMUQPCDCQVWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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